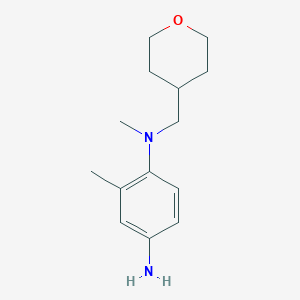

N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine

CAS No.: 1220037-44-4

Cat. No.: VC2690743

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220037-44-4 |

|---|---|

| Molecular Formula | C14H22N2O |

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | 1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine |

| Standard InChI | InChI=1S/C14H22N2O/c1-11-9-13(15)3-4-14(11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3 |

| Standard InChI Key | MUIWQHOJPAXUNM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)N)N(C)CC2CCOCC2 |

| Canonical SMILES | CC1=C(C=CC(=C1)N)N(C)CC2CCOCC2 |

Introduction

Chemical Identity and Nomenclature

Primary Designation and Registry Information

N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine belongs to the class of aromatic diamines with additional alkyl substitutions. The compound is registered under the Chemical Abstracts Service (CAS) number 1220037-44-4, which serves as its unique identifier in chemical databases and literature . The presence of this CAS number facilitates tracking of research and regulatory information related to the compound. The compound was first registered in chemical databases in March 2012, indicating it is a relatively recently characterized molecule that continues to be updated in chemical repositories as recently as April 2025 .

The compound possesses several synonyms that are used interchangeably in scientific literature, including N-1-,2-Dimethyl-N-1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine, 1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine, and N1,2-dimethyl-N1-[(oxan-4-yl)methyl]benzene-1,4-diamine . These alternative names reflect different naming conventions in organic chemistry and can help researchers identify the compound across various databases and publications. The systematic IUPAC nomenclature highlights the key structural features of the molecule, particularly the positions of the amine groups and methyl substituents, which are critical determinants of its chemical reactivity and potential applications.

Structural Classification and Relationships

Physical and Chemical Properties

Spectroscopic and Structural Characteristics

The structural features of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine can be elucidated through various spectroscopic techniques that provide insights into its molecular arrangement and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons of the benzene ring, typically appearing in the range of 6.5-7.5 ppm, as well as signals for the methyl groups attached to the nitrogen and carbon atoms. The tetrahydropyran ring protons would display complex splitting patterns due to their different chemical environments, with signals for the methylene groups adjacent to the oxygen appearing downfield compared to other aliphatic protons.

Infrared (IR) spectroscopy would show characteristic absorption bands for the N-H stretching vibrations of the primary amine group at approximately 3300-3500 cm⁻¹, while the C-H stretching vibrations for both aromatic and aliphatic regions would appear around 2800-3100 cm⁻¹. The C-O stretching vibration of the tetrahydropyran ring would typically be observed in the range of 1050-1150 cm⁻¹. Mass spectrometry would provide confirmation of the molecular weight and could reveal characteristic fragmentation patterns, such as the loss of the tetrahydropyran moiety or cleavage at the nitrogen-methylene bond.

The compound can be uniquely identified by its InChI (International Chemical Identifier) string, which is a standardized method of encoding molecular information: InChI=1S/C14H22N2O/c1-11-9-13(15)3-4-14(11)16(2)10-12-5-7-17-8-6-12 . Similarly, its InChIKey is MUIWQHOJPAXUNM-UHFFFAOYSA-N, providing a fixed-length condensed digital representation of the molecule that is particularly useful for database searching and information exchange in chemical informatics . The SMILES notation, another linear notation for encoding molecular structure, is represented as CC1=C(C=CC(=C1)N)N(C)CC2CCOCC2, which succinctly captures the connectivity and spatial arrangement of atoms within the molecule .

Synthesis and Chemical Reactivity

Synthetic Approaches

Comparative Analysis with Related Compounds

Structural Homologs and Their Properties

N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine belongs to a family of structurally related compounds that share common substructural elements while differing in specific substitution patterns. A comparative analysis of these compounds provides valuable insights into the structure-property relationships within this class of molecules. One closely related compound is N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine (CAS: 1220016-51-2), which differs only in the absence of the methyl group at position 2 of the benzene ring . This seemingly minor structural difference could significantly influence the electronic properties of the aromatic system, potentially affecting reactivity patterns, particularly with respect to electrophilic aromatic substitution reactions.

Another structural analog is N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine (CAS: 1220037-36-4), which features a different arrangement of the diamine substituents on the benzene ring . This positional isomer would exhibit different electronic distribution and different hydrogen bonding patterns compared to the target compound, potentially leading to distinct physicochemical properties and biological activities. The positioning of the primary amine group at position 2 rather than position 4 relative to the tertiary amine could significantly alter the compound's reactivity profile and its interactions with biological systems, despite the identical elemental composition and molecular weight.

A simpler structural relative is N-(Tetrahydropyran-4-yl)benzene-1,2-diamine (CAS: 1154930-46-7), which lacks both methyl substituents present in the target compound . This compound would have a more flexible nitrogen atom at the attachment point to the tetrahydropyran ring, potentially allowing for greater conformational freedom and different binding interactions with potential biological targets. The absence of the methyl groups would also result in different lipophilicity characteristics, likely making this compound more hydrophilic than N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine. These structural variations within the family of compounds highlight the fine-tuning of molecular properties that can be achieved through selective substitution patterns on the common benzene diamine scaffold.

Table 3: Comparison of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine with Structurally Related Compounds

Structure-Activity Relationships

The structural variations among these related compounds provide a basis for exploring structure-activity relationships, particularly in the context of potential biological activities and materials applications. The presence or absence of methyl substituents on the nitrogen atoms and the benzene ring can significantly influence the compounds' interactions with biological targets through electronic and steric effects. For instance, in the context of potential antioxidant activity, the methyl substitution patterns could affect the compounds' ability to scavenge free radicals or inhibit oxidative processes. The positional arrangement of the diamine substituents (1,4- versus 1,2-) would also influence the electronic distribution within the aromatic system, potentially altering reactivity patterns and biological interactions.

In the context of materials applications, the structural variations among these compounds could lead to different polymerization behaviors, colorimetric properties, or stability characteristics. For instance, the different arrangement of amine groups in N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine compared to N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine would result in different polymer structures if these compounds were used as monomers in polymerization reactions. Similarly, the oxidation patterns and resulting colored products would likely differ based on the specific substitution patterns, potentially leading to different applications in dyeing or sensing technologies. These structure-property relationships highlight the importance of precise molecular design in developing compounds with tailored characteristics for specific applications.

Current Research Trends and Future Directions

Recent Advances in Synthesis and Characterization

Recent research involving compounds structurally related to N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine has focused on developing efficient synthetic methodologies and exploring novel applications. A significant trend is the application of transition metal-catalyzed reactions for the functionalization of aromatic amines, as evidenced by studies on nickel-catalyzed C(sp²)–C(sp³) diversification and remote C(sp²)–H bond functionalization . These advanced synthetic approaches could potentially be applied to the synthesis and derivatization of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine, enabling access to more complex derivatives with enhanced functional properties or biological activities.

The development of fluorine-18 labeled benzimidazole derivatives from precursors such as 4-bromo-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine demonstrates the application of related compounds in radiopharmaceutical chemistry . This research direction suggests potential applications of N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine or its derivatives in molecular imaging, particularly if the compound can be selectively functionalized to incorporate radioisotopes or other imaging moieties. The structural features of the compound, especially the primary amine group, provide a versatile handle for such modifications, potentially expanding its utility in biomedical research and diagnostic applications.

Advances in characterization techniques are also evident in the research landscape, with compounds in this class being increasingly subjected to comprehensive analysis using modern spectroscopic methods. The application of techniques such as electron paramagnetic resonance (EPR) for the analysis of paramagnetic species formed during nickel-catalyzed reactions illustrates the growing sophistication in mechanistic investigations involving aromatic amine derivatives . These characterization approaches provide deeper insights into the electronic properties and reaction mechanisms of these compounds, facilitating the rational design of synthetic strategies and applications. Future research may see increased application of techniques such as computational modeling to predict properties and behaviors of compounds like N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine, guiding experimental efforts in a more targeted manner.

Emerging Applications and Unmet Needs

The evolving landscape of research on compounds related to N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine suggests several emerging applications and areas where significant knowledge gaps remain. In medicinal chemistry, there is increasing interest in aromatic diamine derivatives as potential therapeutic agents, with applications ranging from antimicrobial compounds to treatments for neurodegenerative diseases. The unique substitution pattern in N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine could confer specific pharmacological properties that merit investigation in various therapeutic contexts. Systematic screening of this compound and its derivatives against different biological targets could uncover novel activities that address current unmet medical needs.

In materials science, there is growing interest in developing sustainable alternatives to traditional polymers and functional materials. The phenylenediamine scaffold, with its potential for polymerization and formation of conjugated systems, represents a promising platform for such developments. N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine, with its unique substitution pattern, could potentially contribute to this field through the development of novel materials with tailored properties. Research into the polymerization behavior of this compound, either alone or in combination with other monomers, could lead to materials with interesting electronic, optical, or mechanical properties for applications in areas such as sensing, electronics, or advanced composites.

Despite these promising directions, significant knowledge gaps remain regarding N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine. Comprehensive toxicological evaluations are needed to fully understand its safety profile and potential environmental impacts. More detailed structure-activity relationship studies would facilitate the rational design of derivatives with optimized properties for specific applications. Additionally, scalable and environmentally friendly synthetic routes need to be developed to make this compound and its derivatives more accessible for research and potential commercial applications. Addressing these knowledge gaps through focused research efforts would unlock the full potential of this interesting class of compounds and contribute to advances in multiple fields of science and technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume